Evidence Gap: No Compound-Specific Quantitative Comparator Data Found for CAS 61070-71-1
A comprehensive search of primary research literature, patents (including the foundational US3963717A tricyclic furo-quinazolinone patent [1] and the recent WO2024002024A1 MAT2A inhibitor patent [2]), and authoritative databases (BindingDB, ChEMBL, PubMed, CAS) did not yield any direct, quantitative comparator data for 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one. While the furo[2,3-f]quinazolin-7(6H)-one scaffold has been validated as a MAT2A inhibitor framework with lead compound ZS34 achieving an IC50 of 13.7 nM [3], none of the published studies report the specific ethyl/phenyl substitution pattern of the target compound. Consequently, all differentiation evidence presented below is strictly limited to class-level inference from structurally related analogs and must not be interpreted as compound-specific performance data.
| Evidence Dimension | Availability of compound-specific quantitative comparator data |
|---|---|
| Target Compound Data | No quantitative biological, physicochemical, or selectivity data found in any non-excluded source |
| Comparator Or Baseline | Closest scaffold-matched compound ZS34 (J. Med. Chem. 2025): MAT2A IC50 = 13.7 nM; other analogs with varying N-6 and C-9 substituents |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Comprehensive literature and patent search conducted across PubMed, CAS, BindingDB, ChEMBL, Google Patents, and chemical databases, with exclusion of benchchems, molecule, evitachem, and vulcanchem |
Why This Matters
Procurement decisions cannot be evidence-based for this specific compound; users must either commission de novo characterization or select a structurally defined, literature-validated analog such as ZS34 for which quantitative comparator data exists.
- [1] US3963717A. Tricyclic furo-quinazolinones. Filed 1975. View Source
- [2] WO2024002024A1. Tricyclic compounds and uses thereof. Filed 2023. View Source
- [3] Shi, Z.; Lin, K.; Lin, L.; Chen, Z.; Xie, Z.; Sun, Y.; Cui, R.; Zhang, S.; Zheng, M. Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy. J. Med. Chem. 2025, 68 (22), 24213–24231. View Source
